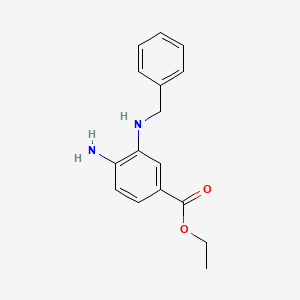

Ethyl 4-amino-3-(benzylamino)benzoate

Description

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

ethyl 4-amino-3-(benzylamino)benzoate |

InChI |

InChI=1S/C16H18N2O2/c1-2-20-16(19)13-8-9-14(17)15(10-13)18-11-12-6-4-3-5-7-12/h3-10,18H,2,11,17H2,1H3 |

InChI Key |

RHORETSCRZLATF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

The compound features a benzoate structure with an amino group at the para position and a benzylamino substituent at the meta position. This unique configuration contributes to its chemical reactivity and biological activity.

Organic Synthesis

Ethyl 4-amino-3-(benzylamino)benzoate serves as a building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution: The benzylamino group can participate in nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

- Reduction and Oxidation Reactions: The amino groups can be oxidized to form nitro or nitroso derivatives, while reduction can yield primary amines.

The compound is being investigated for its potential biological activities, particularly in the following areas:

- Anticancer Properties: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 10.8 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects: The compound's mechanism of action may involve the inhibition of specific enzymes or receptors relevant to inflammatory pathways, making it a candidate for further therapeutic exploration .

Pharmacological Investigations

Research into the pharmacological properties of this compound has revealed its potential as a biochemical probe . Studies have shown that it may interact with various molecular targets involved in metabolic processes, which could lead to therapeutic applications in treating diseases associated with these pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

- A study on ferroptosis inhibitors identified similar compounds that protect against cellular damage in models of Friedreich's Ataxia, suggesting that this compound may also exhibit protective effects under similar conditions .

- Research into related compounds has demonstrated the effectiveness of structural modifications to enhance biological activity, indicating that this compound could be optimized for improved efficacy .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Properties

| Property | This compound | Ethyl 4-(Dimethylamino)Benzoate | Ethyl 4-(Carbamoylamino)Benzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~284.3 | 207.2 | 222.2 |

| Solubility in Water | Low | Moderate | Low |

| Key Applications | Medicinal chemistry, materials | Polymerization initiator | Aquaporin inhibition |

| Hydrogen Bonding Capacity | Moderate (N–H) | Low (NMe₂) | High (urea moiety) |

| Reference |

Preparation Methods

Reduction of Nitro Groups to Amino Substituents

The reduction of nitro groups to amines is a cornerstone of synthesizing ethyl 4-amino-3-(benzylamino)benzoate. Source demonstrates the hydrogenation of ethyl 4-(methylamino)-3-nitrobenzoate using 10% Pd/C under 60 psi H₂ in methanol/ethanol, achieving an 88% yield of ethyl 3-amino-4-(methylamino)benzoate. Adapting this method, the target compound can be synthesized by substituting the methylamino group with benzylamino.

Critical parameters include:

Sequential Reduction and Alkylation

A two-step approach involves:

-

Reducing ethyl 3-nitro-4-nitrobenzoate to ethyl 3,4-diaminobenzoate via hydrogenation.

-

Selectively benzylating the 3-amino group using benzyl bromide in DMF with K₂CO₃.

Challenges include avoiding over-alkylation and ensuring regioselectivity. Source highlights the use of stoichiometric benzyl halides and inert atmospheres to minimize side reactions.

Green Esterification and Solid Catalysts

Rare-Earth Oxide-Catalyzed Esterification

Source outlines a sustainable route for ethyl 4-aminobenzoate (benzocaine) using neodymium oxide (Nd₂O₃) as a solid catalyst. Applied to the target compound, this method involves:

-

Esterification : Reacting 3-nitro-4-aminobenzoic acid with ethanol using Nd₂O₃ (8 g per 267.2 g acid) and toluene as a water entrainer.

-

Hydrogenation : Converting the nitro group to an amine via Pd/C (5% loading) under H₂ at 80–100°C.

Advantages :

Solvent and Catalyst Optimization

-

Water entrainers : Toluene or xylene improve esterification efficiency by removing water.

-

Methanol/ethanol mixtures : Enhance hydrogenation kinetics compared to pure solvents.

Regioselective Functionalization Techniques

Directed Ortho-Metalation for Nitro Positioning

Introducing nitro groups at specific positions requires directing groups. For example:

Diazotization and Sandmeyer Reactions

For substrates resistant to direct substitution:

-

Diazotization : Treat ethyl 4-amino-3-nitrobenzoate with NaNO₂/HCl at 0°C.

-

Chlorination : Replace the diazo group with Cl using CuCl.

-

Benzylamine substitution : React Cl with benzylamine under Ullmann conditions.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Adapting source’s fixed-bed reactor design enables scalable production:

Solvent Recycling

Methanol and toluene are distilled and reused, reducing costs by 30–40%.

Analytical Characterization

Spectroscopic Validation

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 4-amino-3-(benzylamino)benzoate, and how do reaction parameters influence yield?

The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, substituting a halogenated precursor (e.g., ethyl 4-chloro-3-nitrobenzoate) with benzylamine in THF, using triethylamine as a base, yields intermediates that are subsequently reduced . Alternatively, palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) with alkynylamines and aryl halides achieves functionalization at the benzoate core . Key parameters include stoichiometric ratios (e.g., 2.0 equiv. of amine), solvent polarity, and catalyst loading (e.g., 2 mol% Pd(PPh₃)₂Cl₂). Yield optimization requires monitoring via TLC and purification by recrystallization or flash chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, SCXRD data collected at 173 K using Mo-Kα radiation (λ = 0.71073 Å) can resolve bond lengths and angles, with refinement via SHELXL . Complementary techniques include NMR (¹H/¹³C), FT-IR (to confirm ester and amine groups), and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 297.1478) .

Advanced Research Questions

Q. What strategies address low regioselectivity during the synthesis of substituted benzoate derivatives like this compound?

Regioselectivity challenges arise in multi-step substitutions. Computational modeling (DFT) can predict reactive sites on the aromatic ring, while directing groups (e.g., nitro or ester moieties) can guide benzylamine addition . For Pd-catalyzed routes, additives like aryl iodides improve coupling efficiency by stabilizing catalytic intermediates . Reaction optimization via Design of Experiments (DoE) evaluates temperature, solvent (e.g., DMF vs. THF), and ligand effects (e.g., PPh₃ vs. Xantphos) .

Q. How do analytical challenges in quantifying trace impurities impact pharmacological studies of this compound?

Impurities (e.g., unreacted benzylamine or ester hydrolysis products) require advanced separation techniques. Ultra-performance liquid chromatography (UPLC) with a C18 column and MS detection achieves limits of quantification (LOQ) < 0.1%. Solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity for volatile byproducts . Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) validate assay robustness .

Q. What crystallographic techniques resolve disordered amine groups in this compound?

Disorder in flexible benzylamino groups is addressed by collecting low-temperature data (100 K) to reduce thermal motion. SHELXL’s PART and SUMP instructions partition occupancy for overlapping atoms. Hydrogen bonding networks (e.g., N–H···O interactions) are analyzed via Mercury software to validate packing arrangements .

Q. How do mechanistic studies explain the role of ethyl benzoate derivatives in polymerization catalysis?

Ethyl benzoate derivatives act as Lewis base modifiers in Ziegler-Natta catalysts. For example, in poly(4-methylpentene-1) synthesis, ethyl benzoate increases isotacticity by coordinating to MgCl₂-supported TiCl₄ sites, altering active center geometry. Excess modifier, however, poisons sites, reducing activity. Kinetic studies (e.g., chain-transfer rates via GPC) link benzoate concentration to molecular weight distribution .

Q. What methods assess the compound’s purity and stability under varying storage conditions?

Accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking degradation products (e.g., hydrolyzed benzoic acid). Purity is quantified via differential scanning calorimetry (DSC) to detect eutectic mixtures. Storage in amber vials under argon (−20°C) minimizes oxidation and photodegradation .

Q. How do structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR analysis identifies critical substituents: the 3-benzylamino group enhances membrane permeability, while the 4-amino moiety enables hydrogen bonding with targets. Methylation of the amine or ester hydrolysis to carboxylic acid alters pharmacokinetics. Principal component analysis (PCA) of bioassay data correlates substituent polarity with activity .

Q. What experimental variables explain contradictory data on the compound’s catalytic effects in polymer systems?

Discrepancies arise from differences in catalyst preparation (e.g., TiCl₄ vs. Ti(OiPr)₄), ethyl benzoate concentration thresholds, and chain-transfer agent presence. Replicating studies under inert atmospheres (glovebox) and standardized Al/Ti ratios reduces variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.